![molecular formula C18H20FNO4S2 B2677155 4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine CAS No. 1448027-20-0](/img/structure/B2677155.png)
4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine
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Description
The compound “4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine” is a complex organic molecule that contains a piperidine ring, a common feature in many pharmaceuticals . It also contains sulfonyl groups attached to fluorophenyl and tosyl groups . These groups are often seen in sulfa drugs, which are used in the treatment of bacterial infections .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a 4-fluorophenylsulfonyl chloride with a tosyl-protected piperidine . This is a common method for introducing sulfonyl groups into organic molecules .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent parts. The piperidine ring would provide a basic nitrogen atom, while the sulfonyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the piperidine ring and the sulfonyl groups. The piperidine nitrogen could act as a nucleophile in reactions, while the sulfonyl groups could potentially be modified through substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its polar sulfonyl groups and its basic piperidine ring. It’s likely to be soluble in polar solvents and could potentially form salts with acids .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Antileishmanial Agents
As part of ongoing attempts to broaden the applications of the amidoxime moiety as a potential source of new antileishmanial agents, this compound has been used in the synthesis of 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide .
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-14-2-6-18(7-3-14)26(23,24)20-12-10-17(11-13-20)25(21,22)16-8-4-15(19)5-9-16/h2-9,17H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHNLKXIAIRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine |
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